molecular formula C15H18ClN5O B5615188 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide

2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide

Cat. No. B5615188
M. Wt: 319.79 g/mol
InChI Key: PUCJTVGFQNNGQW-UHFFFAOYSA-N
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Description

Tetrazole derivatives are a class of compounds with a wide range of applications in medicinal chemistry due to their bioactive properties. The interest in these compounds stems from their structural similarity to carboxylic acids, making them useful as bioisosteres in drug design. Tetrazoles, including structures similar to 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclohexylacetamide, have been explored for their potential in various pharmacological activities.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves cyclization reactions, starting from various precursors like acrylohydrazides or chlorobenzaldehyde. These methods yield compounds with tetrazole rings, which are key intermediates for further chemical modifications (C. T. Nguyen et al., 2016).

Molecular Structure Analysis

Tetrazole derivatives are known for their planar tetrazole rings, which can be confirmed through X-ray crystallography. These structures often exhibit no conjugation between the aryl rings and the tetrazole groups, maintaining distinct geometric orientations (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

The reactivity of tetrazole derivatives can vary significantly based on their substitution patterns. These compounds can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are pivotal for synthesizing novel compounds with potential biological activities (Jessica Orrego Hernandez et al., 2015).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as melting points and solubility, can be influenced by their molecular structure, particularly the presence of substituents on the tetrazole ring or the nature of the side chains. These properties are crucial for determining the compounds' suitability for further applications in drug formulation and design.

Chemical Properties Analysis

Tetrazole derivatives exhibit a range of chemical properties, including the ability to form hydrogen bonds due to the presence of nitrogen atoms in the tetrazole ring. This characteristic contributes to their application in drug design, as it can significantly affect the binding affinity of these molecules to biological targets (N. Boechat et al., 2011).

properties

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-13-9-5-4-8-12(13)15-18-20-21(19-15)10-14(22)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCJTVGFQNNGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-cyclohexylacetamide

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